4-tert-butyl-N-[7-chloro-2-(2-methyl-1-oxidopyridin-1-ium-3-yl)-1,3-dioxoisoindol-4-yl]benzenesulfonamide
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Overview
Description
Compound 24, identified by the PubMed ID 26987013, is a synthetic organic compound that has garnered significant interest in the scientific community. It is known for its role as a C-C motif chemokine receptor 9 (CCR9) antagonist, which makes it a potential candidate for treating inflammatory bowel disease (IBD) and other conditions associated with CCR9 activation .
Preparation Methods
The synthesis of compound 24 involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as sulfonation, chlorination, and cyclization. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sulfur trioxide and thionyl chloride .
Industrial production methods for compound 24 are designed to optimize yield and purity. These methods may involve large-scale reactions in batch or continuous flow reactors, followed by purification steps like crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Compound 24 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Compound 24 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its role as a CCR9 antagonist makes it valuable for studying the biological pathways involved in immune response and inflammation.
Mechanism of Action
The mechanism of action of compound 24 involves its binding to the CCR9 receptor, thereby inhibiting its activation. This inhibition prevents the downstream signaling pathways that lead to inflammation and other pathological conditions. The molecular targets of compound 24 include the CCR9 receptor and associated signaling proteins .
Comparison with Similar Compounds
Compound 24 can be compared with other CCR9 antagonists such as vercirnon. While both compounds target the same receptor, compound 24 exhibits an improved pharmacokinetic profile, including better bioavailability and longer half-life . Other similar compounds include AMG 650, which is a kinesin-like protein 18A (KIF18A) inhibitor used in cancer research .
References
Properties
Molecular Formula |
C24H22ClN3O5S |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
4-tert-butyl-N-[7-chloro-2-(2-methyl-1-oxidopyridin-1-ium-3-yl)-1,3-dioxoisoindol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H22ClN3O5S/c1-14-19(6-5-13-27(14)31)28-22(29)20-17(25)11-12-18(21(20)23(28)30)26-34(32,33)16-9-7-15(8-10-16)24(2,3)4/h5-13,26H,1-4H3 |
InChI Key |
SEZYEWZALINSCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=[N+]1[O-])N2C(=O)C3=C(C=CC(=C3C2=O)Cl)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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